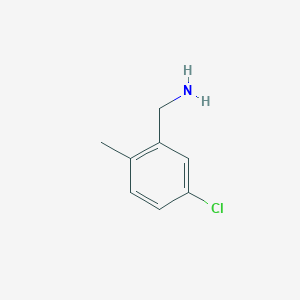5-Chloro-2-methylbenzylamine
CAS No.: 27917-13-1
Cat. No.: VC3720404
Molecular Formula: C8H10ClN
Molecular Weight: 155.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27917-13-1 |
|---|---|
| Molecular Formula | C8H10ClN |
| Molecular Weight | 155.62 g/mol |
| IUPAC Name | (5-chloro-2-methylphenyl)methanamine |
| Standard InChI | InChI=1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 |
| Standard InChI Key | WXDWGQCDPGFBEN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)CN |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)CN |
Introduction
Chemical Identity and Structure
5-Chloro-2-methylbenzylamine (CAS Number: 27917-13-1) is an organic compound with the molecular formula C8H10ClN. It belongs to the class of substituted benzylamines, featuring a benzene ring substituted with a chlorine atom at position 5, a methyl group at position 2, and an aminomethyl group. The molecular weight of this compound is 155.62500, with an exact mass of 155.05000 . The three-dimensional arrangement of these functional groups contributes to its chemical reactivity and physical properties.
Nomenclature and Identifiers
The compound is formally known as (5-chloro-2-methylphenyl)methanamine, though it is commonly referred to as 5-Chloro-2-methylbenzylamine in scientific literature and commercial contexts. The systematic naming reflects the position of substituents on the benzene ring according to IUPAC nomenclature standards. Table 1 presents the key identifiers for this compound.
Structural Characteristics
The molecular structure consists of a benzene ring with three substituents: a chlorine atom, a methyl group, and an aminomethyl group. This arrangement creates a specific electronic distribution that influences the compound's reactivity patterns and intermolecular interactions.
Physicochemical Properties
5-Chloro-2-methylbenzylamine possesses distinctive physicochemical properties that make it suitable for various applications in organic synthesis. These properties include specific melting and boiling points, solubility characteristics, and stability parameters that are crucial for handling and processing the compound.
Physical Properties
The compound exists as a solid at standard temperature and pressure with specific physical characteristics as outlined in Table 2. It has a density of 1.14 g/cm³, indicating it is denser than water . The boiling point is recorded as 100°C at 10mm pressure, suggesting relatively moderate volatility under reduced pressure conditions .
Table 2: Physical Properties of 5-Chloro-2-methylbenzylamine
| Property | Value | Units |
|---|---|---|
| Physical State | Solid | - |
| Density | 1.14 | g/cm³ |
| Boiling Point | 100 (at 10mm) | °C |
| Flash Point | 114.8 | °C |
| Index of Refraction | 1.558 | - |
| Vapor Pressure | 0.0355 (at 25°C) | mmHg |
Chemical Properties
The chemical behavior of 5-Chloro-2-methylbenzylamine is characterized by the reactivity of its primary amine group, which can participate in various organic reactions including nucleophilic substitution, condensation, and addition reactions. The presence of the chlorine atom and methyl group on the benzene ring modifies the electronic distribution, influencing the compound's reactivity.
Partition and Distribution Parameters
Analytical Methods and Characterization
Precise identification and quantification of 5-Chloro-2-methylbenzylamine is crucial for both research and quality control purposes. Various analytical techniques can be employed to characterize this compound.
Spectroscopic Analysis
Industrial Applications and Synthesis
The utility of 5-Chloro-2-methylbenzylamine spans various industrial sectors, particularly in pharmaceutical and fine chemical synthesis.
Synthetic Applications
As a functionalized benzylamine, this compound serves as a versatile building block in organic synthesis. The primary amine group can participate in numerous reactions, making it valuable for the preparation of more complex molecules including pharmaceutical intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume